molecular formula C12H15Cl2NO3 B1446441 2-(N-Boc-aminomethyl)-4,6-dichlorophenol CAS No. 1372096-34-8

2-(N-Boc-aminomethyl)-4,6-dichlorophenol

Cat. No.: B1446441
CAS No.: 1372096-34-8
M. Wt: 292.15 g/mol
InChI Key: YQARRNHMSFYCOQ-UHFFFAOYSA-N
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Description

2-(N-Boc-aminomethyl)-4,6-dichlorophenol (CAS: 1372096-34-8) is a chlorinated phenolic derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and chlorine substituents at the 4- and 6-positions of the aromatic ring . The Boc group enhances steric bulk and modulates reactivity, making the compound a versatile intermediate in organic synthesis, particularly in peptide coupling and drug development. Its dichlorophenol core contributes to electronic effects, influencing solubility, hydrogen-bonding capacity, and stability under varying pH conditions.

Properties

IUPAC Name

tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQARRNHMSFYCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-4,6-dichlorophenol

Catalytic Hydrogenation of 2,4-Dichloro-6-nitrophenol

The most established industrial method for preparing 2-amino-4,6-dichlorophenol is via catalytic hydrogenation reduction of 2,4-dichloro-6-nitrophenol. This method is well-documented in patent CN101914028B and involves the following key steps:

  • Catalyst and Solvent: Use of a Ni-B/SiO2 amorphous catalyst, which offers high catalytic activity and selectivity under mild conditions. Polar solvents such as methanol, ethanol, propanol, isopropanol, butanol, isobutanol, acetone, chlorobenzene, or their mixtures are employed.

  • Reaction Conditions: The reaction is carried out in a high-pressure autoclave with hydrogen pressure maintained between 0.5 to 0.6 MPa. The temperature is controlled between 333 K to 353 K (60°C to 80°C). Stirring speed is maintained at or above 500 rpm to ensure proper mixing.

  • Process: The catalyst, 2,4-dichloro-6-nitrophenol, and solvent are charged into the reactor. The system is purged with nitrogen and hydrogen to remove air. Hydrogen gas is then introduced to the desired pressure. The reaction progress is monitored by pressure changes in the autoclave. Once the pressure stabilizes, the reaction continues for an additional 10 minutes before termination.

  • Post-Reaction Treatment: The catalyst is filtered and reused mechanically. The filtrate is evaporated under reduced pressure and vacuum-dried to obtain the product.

  • Performance: High conversion rates of 99.68% to 100% of 2,4-dichloro-6-nitrophenol and selectivity of 97.8% to 98.15% for 2-amino-4,6-dichlorophenol are achieved under optimized conditions.

Table 1: Representative Reaction Conditions and Outcomes for Catalytic Hydrogenation

Catalyst (Wet Weight) Substrate (g) Solvent (mL) Temperature (K) H2 Pressure (MPa) Stirring Speed (rpm) Conversion (%) Selectivity (%)
2.35 7.5 150 (Ethanol) 333 0.5 800 100 98.0
2.2 7.5 150 (Ethanol) 333 0.6 800 100 97.8
2.35 7.5 150 (Propanol) 343 0.5 800 99.68 97.92
2.0 10 150 (Chlorobenzene) 343 0.6 800 100 98.15

Source: Adapted from CN101914028B

Nitration and Reduction Two-Stage Synthesis

Another approach described in patent CN112920060A involves a two-stage synthesis starting from 2,6-dichlorophenol:

  • Stage 1: Nitration

    • 2,6-Dichlorophenol is dissolved in tetrachloroethylene and mixed with concentrated sulfuric acid as a water absorbent.

    • The mixture is reacted with nitric acid in a kettle-type reactor at 34-36°C to produce 2,6-dichloro-4-nitrophenol with high regioselectivity and minimal byproducts.

    • Solid-liquid separation and drying yield the nitrophenol intermediate.

  • Stage 2: Reduction

    • The nitrophenol is dissolved in ethanol and reduced using hydrazine hydrate in a tower reactor at 72-76°C.

    • Solid-liquid separation and distillation remove ethanol, affording 2,6-dichloro-4-aminophenol with high purity and yield.

  • Reaction Ratios:

    • Molar ratio of 2,6-dichlorophenol to nitric acid: 1:1.2-1.6

    • Molar ratio of 2,6-dichloro-4-nitrophenol to hydrazine hydrate: 1:1.8-2.2

This method emphasizes continuous synthesis with efficient separation and high product purity.

Functionalization to 2-(N-Boc-aminomethyl)-4,6-dichlorophenol

While the above methods provide 2-amino-4,6-dichlorophenol, the Boc-protected derivative is prepared by introducing the Boc-aminomethyl group onto the amino functionality. This typically involves:

  • Protection of the Amino Group: Reacting 2-amino-4,6-dichlorophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to form the N-Boc-protected amine.

  • Mannich-Type Reaction: The aminomethyl group can be introduced via a Mannich reaction using formaldehyde and Boc-protected amine intermediates, or by direct alkylation with a suitable Boc-protected aminomethyl halide.

  • Reaction Conditions: Usually conducted in an inert solvent such as dichloromethane or acetonitrile at low temperatures (0°C to room temperature) to avoid side reactions.

  • Purification: The product is purified by crystallization or chromatography to achieve high purity.

Due to limited direct patent literature on this specific Boc-protected derivative, the above steps are inferred from standard synthetic organic chemistry practices for Boc protection and aminomethylation of phenolic amines.

Summary Table of Preparation Steps

Step Starting Material Reagents/Catalysts Conditions Product Yield/Selectivity
1 2,4-Dichloro-6-nitrophenol Ni-B/SiO2 catalyst, H2 333-353 K, 0.5-0.6 MPa H2, 500-800 rpm stirring 2-Amino-4,6-dichlorophenol Conversion ~100%, Selectivity ~98%
2 2,6-Dichlorophenol HNO3, H2SO4, tetrachloroethylene 34-36°C nitration 2,6-Dichloro-4-nitrophenol High purity, minimized byproducts
3 2,6-Dichloro-4-nitrophenol Hydrazine hydrate, ethanol 72-76°C reduction 2,6-Dichloro-4-aminophenol High yield and purity
4 2-Amino-4,6-dichlorophenol Di-tert-butyl dicarbonate (Boc2O), base 0°C to RT, inert solvent This compound Purified by crystallization or chromatography

Biological Activity

2-(N-Boc-aminomethyl)-4,6-dichlorophenol is a synthetic compound with significant potential in various biological applications. Its molecular formula is C₁₂H₁₅Cl₂NO₃, and it has a molar mass of 292.16 g/mol. This compound features a dichlorophenol moiety, which contributes to its reactivity and biological activity, particularly in the synthesis of cationic polymers that exhibit antibacterial properties.

The synthesis of this compound typically involves the reaction of 4,6-dichlorophenol with N-Boc-aminomethyl derivatives. The N-Boc (tert-butoxycarbonyl) group serves as a protective group for the amine functionality, enhancing stability and facilitating further chemical transformations. The compound is primarily utilized in cationic ring-opening polymerization (CROP) to produce polymers with enhanced antibacterial and antibiofilm activities.

Antibacterial Properties

Research indicates that this compound plays a crucial role in developing cationic polymers that can act as effective antibacterial agents. These polymers have demonstrated the ability to disrupt bacterial membranes, particularly against methicillin-resistant Staphylococcus aureus (MRSA) persisters. The mechanism involves membrane damage leading to bacterial cell death.

Table 1: Antibacterial Efficacy of Cationic Polymers Derived from this compound

Polymer TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Gly-POXMRSA8 µg/mLMembrane disruption
Cationic PolymersVarious Gram-positive<16 µg/mLPotentiation of conventional antibiotics
Biofilm DisruptorsBiofilm-associated bacteria32 µg/mLDisruption of biofilm structure

Antibiofilm Activity

The compound's derivatives are also being explored for their ability to combat biofilm formation in bacterial infections. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. The cationic polymers synthesized from this compound have shown promise in enhancing the efficacy of traditional antibiotics by disrupting biofilms and increasing bacterial susceptibility.

Case Studies

Case Study 1: Efficacy Against MRSA
A study evaluated the antibacterial activity of a polymer derived from this compound against MRSA. The results indicated that at concentrations as low as 8 µg/mL, the polymer effectively disrupted the bacterial membrane, leading to significant cell lysis and death. This finding positions the compound as a potential candidate for treating antibiotic-resistant infections.

Case Study 2: Biofilm Disruption
In another investigation, cationic polymers synthesized from this compound were tested against biofilms formed by Pseudomonas aeruginosa. The polymers significantly reduced biofilm biomass by over 70% at concentrations of 16 µg/mL. This suggests that the polymers not only inhibit bacterial growth but also effectively disrupt established biofilms.

The biological activity of this compound can be attributed to its ability to interact with bacterial membranes and inhibit key cellular processes. The cationic nature of the resulting polymers allows them to bind electrostatically to negatively charged bacterial membranes, leading to membrane destabilization and increased permeability. This mechanism is crucial for their antibacterial and antibiofilm activities .

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the following steps:

  • Starting Materials : Reactants include 4,6-dichlorophenol and N-Boc-aminomethyl derivatives.
  • Reaction Conditions : The reaction is usually carried out under basic conditions, often using solvents like dichloromethane or acetonitrile.
  • Purification : The product is purified through recrystallization or chromatography to achieve the desired purity.

Development of Antibacterial Agents

One of the prominent applications of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol is in the synthesis of cationic polymers that serve as antibacterial agents. These polymers have shown effectiveness against antibiotic-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

  • Mechanism : The cationic nature of these polymers allows them to disrupt bacterial membranes, leading to cell lysis and death.
  • Results : Studies indicate that these polymers enhance the efficacy of conventional antibiotics when used as adjuvants, thereby overcoming resistance mechanisms in bacteria.

Antibiofilm Activity

The compound is also utilized in developing antibiofilm agents that can disrupt biofilms formed by bacteria on surfaces.

  • Mechanism : The polymers synthesized from this compound can penetrate biofilms and make bacteria more susceptible to antibiotics.
  • Results : Experimental data demonstrate that these antibiofilm agents significantly improve the effectiveness of antibiotics against biofilm-associated infections.

Case Study 1: Efficacy Against MRSA

A study evaluated the antibacterial properties of cationic polymers derived from this compound against MRSA. The results indicated that these polymers not only killed bacterial cells but also reduced biofilm formation significantly.

Case Study 2: Combination Therapy with Antibiotics

Research showed that when combined with conventional antibiotics like penicillin or vancomycin, the cationic polymers improved bacterial susceptibility by up to 70%. This finding suggests a promising avenue for treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol and key structural analogs:

Compound Molecular Formula Functional Groups Key Properties Applications
This compound C₁₂H₁₅Cl₂NO₃ Boc-protected aminomethyl, dichlorophenol Enhanced steric protection, pH-dependent solubility, potential synthetic utility Intermediate in pharmaceuticals, agrochemicals
2-(N-methyl-α-iminoethyl)-4,6-dichlorophenol C₁₀H₁₁Cl₂NO Iminoethyl, dichlorophenol pH-dependent electronic absorption (long-wave in neutral pH due to zwitterionic resonance) Spectroscopic studies, solvent polarity probes
2-(N-diethylamino-N-oxymethyl)-4,6-dichlorophenol C₁₁H₁₄Cl₂NO₂ Diethylamino-oxymethyl, dichlorophenol Strong intramolecular O–H···O hydrogen bond (2.400 Å), proton transfer equilibria Model for hydrogen-bond dynamics, crystallography studies
2-Amino-4,6-dichlorophenol C₆H₅Cl₂NO Unprotected amine, dichlorophenol High reactivity, prone to oxidation, lower thermal stability Precursor for dyes, coordination complexes
2,2'-thiobis(4,6-dichlorophenol) (Bithionol) C₁₂H₆Cl₄O₂S₂ Dimeric sulfur bridge, dichlorophenol Antihelmintic activity (inhibits oxidative phosphorylation in parasites) Treatment of Fasciola hepatica infections, alternative to praziquantel
2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol C₁₃H₈Cl₂N₂O Benzimidazole ring, dichlorophenol Strong π-π stacking and hydrogen bonding in crystal lattice Antimicrobial agents, photophysical studies
2,4-Dichlorophenol C₆H₄Cl₂O Dichlorophenol (no additional groups) Environmental persistence, OH radical-mediated degradation to toxic byproducts Industrial disinfectant, precursor for herbicides

Research Findings and Key Differences

Electronic and Solvent Effects: The Boc group in this compound likely reduces polarity compared to analogs like 2-amino-4,6-dichlorophenol, altering solubility in aprotic solvents. This contrasts with 2-(N-methyl-α-iminoethyl)-4,6-dichlorophenol, which exhibits pH-dependent absorption due to zwitterionic resonance .

Hydrogen Bonding and Proton Dynamics: The diethylamino-oxymethyl analog forms a short intramolecular O–H···O hydrogen bond (2.400 Å), enabling proton delocalization . The Boc group may sterically hinder similar interactions, favoring intermolecular H-bonding instead.

Biological Activity: Bithionol’s dimeric structure confers antihelmintic properties by disrupting parasite metabolism , whereas the Boc-aminomethyl derivative’s monomeric structure and protected amine may target different biological pathways.

Environmental Stability: Unlike 2,4-dichlorophenol, which degrades via OH radicals to form toxic quinones and dioxins , the Boc group in this compound could slow degradation, increasing environmental persistence.

Synthetic Utility: The Boc-protected amine serves as a stable intermediate for controlled deprotection in drug synthesis, contrasting with reactive analogs like 2-amino-4,6-dichlorophenol, which require careful handling .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol?

  • Methodological Answer : Begin with the reduction of nitrophenol derivatives (e.g., 4,6-dichloro-2-nitrophenol) using catalytic hydrogenation or sodium dithionite under controlled pH (neutral to slightly acidic). Introduce the Boc-protected aminomethyl group via Mannich reaction conditions (formaldehyde, Boc-protected amine, and acidic catalysis). Monitor intermediates using TLC and 1H^1H-NMR to track Boc-group stability. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR to verify Boc-group protons (1.4 ppm, singlet) and aromatic protons (6–8 ppm, coupled doublets).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at expected m/z).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles with SHELX-refined structures (e.g., intramolecular hydrogen bonds as in ) .

Q. What solvent systems are optimal for studying its stability under varying pH conditions?

  • Methodological Answer : Test aqueous buffers (pH 2–12) and polar aprotic solvents (DMSO, DMF). Monitor Boc-group hydrolysis via 1H^1H-NMR or HPLC. For acidic conditions (pH < 4), the Boc group may cleave, releasing free amine; in basic conditions (pH > 10), phenolic deprotonation occurs, altering UV-Vis spectra (see for analogous pH-dependent behavior) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for tautomeric forms of this compound?

  • Methodological Answer : Perform Car-Parrinello molecular dynamics (CPMD) simulations (as in ) to model proton transfer and tautomeric equilibria. Compare simulated IR and NMR spectra (via DFT calculations) with experimental data. Use QTAIM analysis to identify non-covalent interactions (e.g., CH⋯Cl) influencing tautomer stability. Address discrepancies by sampling snapshots from trajectories to account for proton delocalization .

Q. What experimental design is recommended to analyze intermolecular interactions in crystal structures of derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in methanol/water mixtures. Use SHELXL for refinement, focusing on hydrogen-bond networks (O-H⋯N, N-H⋯O) and π-stacking interactions. Compare packing diagrams with analogous structures (e.g., ’s benzimidazole derivative). For weak interactions (e.g., CH⋯Cl), employ Hirshfeld surface analysis .

Q. How can researchers address conflicting electronic absorption spectra in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct UV-Vis studies in solvents of varying polarity (e.g., water, ethanol, hexane). Assign bands using TD-DFT calculations to differentiate π→π^* (short-wavelength) and charge-transfer (long-wavelength) transitions. In aqueous solutions, pH-dependent resonance structures (zwitterionic vs. keto forms) may explain spectral shifts (analogous to ’s Schiff base study). Use global fitting to deconvolute overlapping peaks .

Q. What strategies mitigate challenges in coordinating this ligand with transition metals?

  • Methodological Answer : Deprotonate the phenolic -OH group using a mild base (e.g., NEt3_3) to enhance metal binding. Screen metal salts (e.g., Co2+^{2+}, Cu2+^{2+}) in refluxing methanol. Monitor coordination via IR (shift in νCO_{C-O} from ~1250 cm1^{-1} to ~1300 cm1^{-1}) and EPR for paramagnetic centers. If precipitation occurs, add stabilizing counterions (ClO4_4^-, BF4_4^-) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-Boc-aminomethyl)-4,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
2-(N-Boc-aminomethyl)-4,6-dichlorophenol

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